Product packaging for Desoxyanisoin(Cat. No.:CAS No. 120-44-5)

Desoxyanisoin

Cat. No.: B031116
CAS No.: 120-44-5
M. Wt: 256.30 g/mol
InChI Key: SICBLYCPRWNHHP-UHFFFAOYSA-N
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Description

Desoxyanisoin is a valuable benzhydrol derivative and a key synthetic intermediate in organic chemistry research. Its primary application lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the preparation of heterocyclic compounds and as a precursor in the development of pharmaceuticals and fine chemicals. The structure of this compound, featuring two methoxy-substituted aromatic rings connected by a hydroxymethylene bridge, provides distinct electronic and steric properties that are exploited in various coupling and condensation reactions. Researchers utilize this compound in methodologies such as reductive amination for the creation of aminodiphenylmethane scaffolds, and in Friedel-Crafts type reactions to construct complex molecular architectures. Its mechanism of action in these contexts is typically that of an electrophile or a nucleophile, depending on the reaction conditions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reagent is essential for chemists exploring new synthetic routes, developing novel catalysts, and creating compound libraries for screening in medicinal chemistry and materials science programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O3 B031116 Desoxyanisoin CAS No. 120-44-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(4-methoxyphenyl)ethanone
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InChI

InChI=1S/C16H16O3/c1-18-14-7-3-12(4-8-14)11-16(17)13-5-9-15(19-2)10-6-13/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SICBLYCPRWNHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6074469
Record name Desoxyanisoin
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Molecular Weight

256.30 g/mol
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CAS No.

120-44-5
Record name 1,2-Bis(4-methoxyphenyl)ethanone
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Record name 4,4'-dimethoxydeoxybenzoin
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Synthetic Methodologies for Desoxyanisoin and Its Derivatives

Classical Synthetic Routes to Desoxyanisoin

Classical synthetic routes to this compound typically involve well-established organic reactions. One common method is the condensation reaction between anisaldehyde and anisole (B1667542), facilitated by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. ontosight.ai This reaction effectively forms the desired 1,2-bis(4-methoxyphenyl)ethanone structure.

Another fundamental classical approach that can be applied to the synthesis of this compound or its related structures is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction introduces an acyl group into an aromatic ring, typically utilizing an acyl chloride or acid anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). chemguide.co.ukorganic-chemistry.org A notable advantage of Friedel-Crafts acylation over alkylation is its tendency to produce monoacylated products, as the introduced acyl group deactivates the aromatic ring, thereby preventing further substitutions. organic-chemistry.orglibretexts.org The resulting acylated products can then be transformed into the corresponding alkanes through reduction methods like the Clemmensen or Wolff-Kishner reductions. organic-chemistry.org

This compound can also be synthesized from α-hydroxyl carbonyl compounds. This involves a reaction with triphenylphosphine (B44618) (PPh3) and N-chlorosuccinimide (NCS) in dry N,N-dimethylformamide (DMF) under an inert atmosphere, followed by the addition of sodium sulfide (B99878) nonahydrate (Na2S·9H2O). chemicalbook.com

Advanced and Green Synthesis Approaches for this compound

Modern chemical synthesis increasingly focuses on developing advanced and green methodologies to enhance sustainability and minimize environmental impact.

Catalytic systems are integral to improving the efficiency, selectivity, and sustainability of chemical reactions. In the context of this compound, a catalytic system derived from this compound itself has been explored and demonstrated in the synthesis of dehydrohedione (DHH). dur.ac.uk Beyond specific this compound applications, the broader field of organic synthesis benefits from the development of recyclable transition metal catalysts, which address issues of cost and potential product contamination associated with conventional, single-use catalysts. mdpi.com Graphite has also been identified as an effective, environmentally friendly catalyst for Friedel-Crafts acylation reactions, offering a "metal- and halogen-free methodology". organic-chemistry.orgchem960.com

The adoption of environmentally benign conditions and solvents is a cornerstone of green chemistry. Deep Eutectic Solvents (DESs) represent a class of eco-friendly alternatives to traditional organic solvents, characterized by their low toxicity, biodegradability, and recyclability. orientjchem.orgmdpi.com These solvents can uniquely function as both reaction media and catalytic species. mdpi.com While water is a universally available and non-toxic solvent, its limited ability to dissolve many organic compounds restricts its widespread use as the sole solvent in organic synthesis. However, innovations such as aqueous biphasic systems are expanding its utility in green chemistry applications. orientjchem.orgmdpi.com Another promising green approach involves the use of high hydrostatic pressure (HHP), which has facilitated solvent- and catalyst-free syntheses, leading to high yields and simplified product isolation for certain compounds. nih.gov

Microwave irradiation has emerged as a powerful heating technique in organic synthesis, significantly reducing reaction times and increasing product yields compared to conventional heating methods. mdpi.comnih.gov Although direct examples of microwave-assisted synthesis specifically for this compound are not explicitly detailed in the provided information, this technique has been successfully applied to the synthesis of various organic compounds and derivatives, including heterocyclic spiro-derivatives and tetrahydropyrimidine (B8763341) derivatives. mdpi.comfoliamedica.bg Its efficiency and ability to accelerate reactions make it a valuable tool for the synthesis of this compound and its related compounds, aligning with principles of energy efficiency in green chemistry. For instance, microwave irradiation, in conjunction with poly(ethylene glycol) as a green solvent, has been used for the rapid synthesis of bio-based bis-benzoxazines from lignocellulose-derived products. acs.org

Synthesis of this compound-Derived Precursors

This compound serves as a valuable starting material or intermediate in the synthesis of more complex molecules, including those with pharmaceutical relevance.

Alkylation and demethylation are critical transformations in organic synthesis, allowing for the modification of molecular structures by adding or removing methyl or other alkyl groups. This compound can undergo alkylation, for example, with ethyl iodide in the presence of a strong base, as demonstrated in the synthesis of diethylstilbestrol. theswissbay.ch This reaction introduces an ethyl group onto the this compound backbone.

In the synthesis of carbonyl analogs of tamoxifen (B1202), this compound was utilized as a substrate. Following an alkylation step, the methoxy (B1213986) groups of the this compound-derived intermediate were subjected to demethylation under strong acidic conditions. This process yielded 1,2-bis-(4-hydroxyphenyl)-butan-1-one, highlighting the utility of this compound as a precursor for compounds requiring specific functional group manipulations. frontiersin.org Demethylation strategies are also broadly employed in epigenetic research, particularly concerning DNA demethylation, which involves the removal of methyl groups from DNA. nih.govnih.gov

Table 1: Key Reactions and Conditions in this compound Synthesis

Synthetic MethodKey Reactants/ConditionsOutcome/ApplicationReferences
Classical SynthesisAnisaldehyde + Anisole + Acid Catalyst (H2SO4, p-TsOH)Direct synthesis of this compound ontosight.ai
Classical Synthesisα-hydroxyl carbonyl compounds + PPh3 + NCS + Na2S·9H2O in DMFSynthesis of this compound chemicalbook.com
Friedel-Crafts AcylationArene + Acyl Chloride/Anhydride + Lewis Acid (AlCl3)Introduction of acyl groups; monoacylation chemguide.co.ukorganic-chemistry.orglibretexts.org
Alkylation of this compoundThis compound + Ethyl iodide + Strong basePrecursor to diethylstilbestrol theswissbay.ch
Demethylation of this compound DerivativesEthylated this compound + Strong acidic conditions1,2-bis-(4-hydroxyphenyl)-butan-1-one frontiersin.org
Microwave-Assisted SynthesisVarious reactants with microwave irradiationReduced reaction times, increased yields for derivatives mdpi.comnih.govfoliamedica.bg
CatalysisVarious catalytic systems (e.g., copper(II) bromide, graphite)Enhanced reaction efficiency and selectivity dur.ac.ukchem960.com
Green SolventsDeep Eutectic Solvents (DESs), WaterEnvironmentally benign reaction media orientjchem.orgmdpi.com
High Hydrostatic Pressure (HHP)Solvent- and catalyst-free conditionsHigh yields, simpler isolation nih.gov

Formation of Styryl Sulfides from this compound

While the provided literature extensively details the derivatization of this compound into various functional materials, direct and explicit synthetic methodologies for the formation of styryl sulfides specifically from this compound are not detailed within the scope of the current search results. However, this compound has been noted as a starting material in the synthesis of other sulfur-containing heterocyclic derivatives, such as thiadiazolidine derivatives, indicating its potential as a building block for sulfur-containing organic compounds researchgate.net.

Derivatization of this compound for Functional Materials

This compound and its derivatives are increasingly explored for their utility in developing high-performance functional materials, particularly in the realm of polymers and flame retardancy. The ability to modify its structure allows for the incorporation of desired properties into the resulting materials.

Synthesis of Benzoxazine (B1645224) Monomers from this compound

This compound has been successfully employed in the synthesis of bio-based benzoxazine monomers, offering a sustainable route to high-performance thermosets. A notable example is the synthesis of the bio-derived benzoxazine monomer, BHDB-Bz (a this compound- and furfurylamine-derived monomer). This synthesis typically proceeds via a Mannich condensation reaction, involving a phenolic compound (derived from this compound), a primary amine (such as furfurylamine), and formaldehyde (B43269) or paraformaldehyde techscience.comresearchgate.netx-mol.netupb.roacs.orgmdpi.comresearchgate.netacs.orgacs.orgdntb.gov.uacolab.ws.

The resulting poly(BHDB-Bz), obtained through thermally induced ring-opening polymerization, exhibits superior thermal and flame-retardant properties compared to conventional benzoxazines like poly(BPA-Bz) (derived from bisphenol A and furfurylamine). Poly(BHDB-Bz) demonstrates a high glass transition temperature (285 °C), high initial decomposition temperatures (379 °C under nitrogen and 388 °C under air), and a significantly high char yield (65.9% under nitrogen). Its anti-flammability is further evidenced by a high Limiting Oxygen Index (LOI) value of 40.0% and a UL-94 V-0 rating, along with an extremely low heat release capacity (HRC) of 35.5 J/(g·K) researchgate.net. This enhanced performance is largely attributed to the charring ability inherent in the this compound structure researchgate.net.

Table 1: Comparative Properties of Poly(BHDB-Bz) and Poly(BPA-Bz)

PropertyPoly(BHDB-Bz) researchgate.netPoly(BPA-Bz) researchgate.net
Glass Transition Temperature (Tg)285 °CLower
Initial Decomposition Temperature (N2)379 °CLower
Initial Decomposition Temperature (Air)388 °CLower
Char Yield (N2)65.9%Lower
Limiting Oxygen Index (LOI)40.0%Flammable
UL-94 RatingV-0No rating
Heat Release Capacity (HRC)35.5 J/(g·K)Higher

Preparation of Phosphorous-Containing this compound Derivatives

This compound plays a crucial role in the synthesis of phosphorus-containing derivatives, particularly those designed for flame retardancy. A key methodology involves the treatment of this compound with 9,10-dihydro-9-oxaphosphaphenanthrene-10-oxide (DOPO) in the presence of an acid catalyst researchgate.netresearchgate.netresearchgate.netmdpi.com. This reaction yields an adduct, 1-dopyl-1,2-(4-methoxyphenyl)ethene, which can subsequently be converted into a diphenolic compound, 1-dopyl-1,2-(4-hydroxyphenyl)ethene (BDE) researchgate.netresearchgate.netresearchgate.netmdpi.com.

BDE has been demonstrated to serve as an effective curing agent for diglycidyl ether of bisphenol A (DGEBA), leading to the formation of thermally stable epoxy resins. These resins exhibit a decomposition temperature (Tdec) of 417 °C and a glass transition temperature (Tg) of 146 °C researchgate.netresearchgate.netresearchgate.netresearchgate.net. The incorporation of this phosphorus-containing hardener significantly enhances the flame retardancy of the resin, as evidenced by an LOI of 36 (compared to 19 for conventionally cured resins), a total heat release of 20 kJ/g, and a UL 94 V0 rating researchgate.net. The flame-retardant effect is attributed to a dual mechanism: the structure promotes char formation in the condensed phase, while the DOPO substituent contributes to gas-phase activity researchgate.net.

Functionalization for Polymer Applications

This compound serves as a valuable precursor for the functionalization of polymers, primarily through its conversion to 4,4'-bishydroxydeoxybenzoin (BHDB) via demethylation faa.govfaa.govumass.edu. BHDB functions as an A2 monomer, enabling its integration into various polymer architectures faa.gov.

Polymers incorporating deoxybenzoin (B349326) and related structures exhibit inherent flame retardancy, primarily through the mechanism of char formation during thermal degradation faa.govfaa.gov. The polymerization of BHDB with different comonomers allows for the synthesis of diverse polymer types, including polyesters, polyphosphonates, polyurethanes, polysulfones, and cured epoxy networks faa.gov.

These deoxybenzoin-containing polymers are characterized by exceptionally low heat release capacities (HRC) and total heat releases (THR), coupled with high char residues. For instance, deoxybenzoin-containing polyesters have reported HRC values below 100 J/g·K and char residues exceeding 40% faa.gov. Furthermore, hyperbranched deoxybenzoin polymers can be synthesized through a one-pot method, demonstrating low HRC (133 J/g·K), THR (12.6 kJ/g), and a high char residue (42%) faa.gov. These branched polymers hold promise as polymer additives, components in blends, and coatings faa.gov. This compound structures have also been shown to reinforce thermosets, contributing to improved material properties royalsocietypublishing.org.

Another important derivative for polymer applications is bis-epoxydeoxybenzoin (BEDB), also known as deoxybenzoin diglycidyl ether (DB-DGE), which can be readily prepared from BHDB faa.gov. Cured BEDB resins exhibit heat release values approximately half of those observed for bisphenol A (BPA)-epoxies, while maintaining comparable or even superior mechanical properties faa.gov. Tetrahydroxydeoxybenzoin (THDB) represents another multifunctional monomer derived from deoxybenzoin, suitable for developing anti-flammable materials faa.gov.

Table 2: Flame Retardancy Properties of Deoxybenzoin-Containing Polymers

Polymer Type / DerivativeHeat Release Capacity (HRC)Total Heat Release (THR)Char ResidueUL-94 RatingLOI
Deoxybenzoin-containing Polyesters faa.gov< 100 J/g·K-> 40%--
Hyperbranched Deoxybenzoin Polymers faa.gov133 J/g·K12.6 kJ/g42%--
BDE-cured DGEBA resin researchgate.net-20 kJ/g-V036
Poly(BHDB-Bz) researchgate.net35.5 J/(g·K)-65.9%V-040%
Cured BEDB resins (vs. BPA-epoxies) faa.gov~1/2 of BPA-epoxies----

Synthesis of Thiophene (B33073) and Other Heterocyclic Derivatives from this compound

This compound serves as a valuable starting material for the synthesis of various heterocyclic derivatives, highlighting its versatility in organic synthesis. It has been implicated in the cyclization of functionalized ketene-N,S-acetals, leading to the formation of pyrrole (B145914) and thiophene rings onto naphthoquinone moieties researchgate.net. This demonstrates its utility in constructing complex fused heterocyclic systems.

Furthermore, this compound has been utilized in reactions with compounds like pyrrolidine (B122466) to produce 2,4,5-triphenyl-pyrrole, thiophene, or furan-acetonitrile derivatives google.com. This indicates its broader applicability in synthesizing a range of five-membered aromatic heterocycles containing nitrogen, oxygen, or sulfur. The compound is also noted as a precursor for thiadiazolidine derivatives, a class of sulfur- and nitrogen-containing heterocycles researchgate.net. Ongoing research continues to explore the synthesis of this compound derivatives that incorporate a second heterocyclic ring sciforum.net. The ability to synthesize these diverse heterocyclic compounds from this compound underscores its importance as a building block for molecules with potential applications in various fields, including pharmaceuticals and materials science uomus.edu.iquou.ac.incsjmu.ac.innih.govslideshare.net.

Reaction Mechanisms and Chemical Transformations Involving Desoxyanisoin

Mechanistic Studies of Reactions Utilizing Desoxyanisoin

The unique structural features of this compound allow it to participate in a range of mechanistically distinct reactions. These studies provide valuable insights into the reactivity of ketones with benzylic protons and have led to the development of novel synthetic methodologies.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgjk-sci.com The key reagent in this reaction is the Vilsmeier reagent, a chloroiminium salt, typically generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3). jk-sci.comwikipedia.org While the classical Vilsmeier-Haack reaction involves electrophilic substitution on an activated aromatic ring, non-aromatic substrates, including enolizable ketones, can also undergo this transformation. researchgate.net

In the case of this compound, the reaction is not expected to occur on the aromatic rings, which are not sufficiently electron-rich. Instead, the reaction proceeds through the enol or enolate form of the ketone. The Vilsmeier reagent acts as an electrophile, attacking the electron-rich double bond of the enol. The subsequent steps involve the elimination of a chloride ion and hydrolysis of the resulting iminium salt to yield a β-chloro-α,β-unsaturated aldehyde. This transformation of a ketone into a vinylogous aldehyde is a powerful synthetic tool. researchgate.net

The generalized mechanism for the Vilsmeier reaction of a ketone like this compound is as follows:

Formation of the Vilsmeier Reagent: DMF reacts with POCl3 to form the electrophilic chloroiminium salt, often referred to as the Vilsmeier reagent.

Enolization of this compound: In the presence of the reaction medium, this compound tautomerizes to its enol form.

Electrophilic Attack: The enol form of this compound acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent.

Formation of an Iminium Intermediate: An intermediate iminium salt is formed.

Hydrolysis: Upon aqueous workup, the iminium intermediate is hydrolyzed to afford the final β-formylated product.

While specific studies on the Vilsmeier reaction of this compound are not extensively documented in the reviewed literature, the reaction of other acetophenone (B1666503) derivatives to form β-aryl-β-chloroacroleins follows this established mechanistic pathway. researchgate.net

This compound can undergo a variety of transformations under acidic conditions, primarily involving the carbonyl group and the adjacent methylene (B1212753) bridge. These reactions can lead to rearrangements, cyclizations, and condensations, often yielding complex molecular architectures. While specific acid-catalyzed transformations of this compound are not detailed in the provided search results, the general principles of acid catalysis on ketones can be applied.

Lewis acids and Brønsted acids can activate the carbonyl group of this compound, making it more susceptible to nucleophilic attack or facilitating enolization. For instance, in the presence of a strong acid, this compound can undergo self-condensation reactions, similar to an aldol (B89426) condensation, to form more complex products.

Furthermore, intramolecular cyclization reactions can be envisioned if a suitable nucleophilic moiety is present on one of the aryl rings. Acid catalysis can promote the formation of a carbocation intermediate, which can then be attacked by an intramolecular nucleophile to form a new ring system. Such acid-catalyzed cyclizations are pivotal in the synthesis of various heterocyclic and polycyclic aromatic compounds. nih.govbeilstein-journals.org For example, the synthesis of thiadiazine 1-oxides involves an acid-catalyzed intramolecular cyclization of an N-cyano sulfoximine. nih.gov While not a direct analogue, this illustrates the potential for acid-catalyzed cyclizations in molecules with appropriate functional groups.

Radical-polar crossover (RPC) represents a modern synthetic strategy where a reaction transitions from a radical to an ionic pathway, or vice versa. nih.govthieme-connect.de This approach combines the advantages of both radical and polar reactivity, allowing for unique bond formations that are challenging to achieve through conventional methods. rsc.org The concept of reductive radical-polar crossover (RRPCO) is particularly relevant for carbonyl compounds like this compound, where a radical addition is followed by a reduction to generate a nucleophilic species that can then react with an electrophile. rsc.org

In the context of aryl ketones, RRPCO can be utilized to synthesize α-chiral ketones. nih.gov A radical can add to a vinyl boron ate complex, and the resulting intermediate undergoes a 1,2-migration and subsequent oxidation to yield the chiral ketone. While not a direct reaction of this compound itself, this demonstrates the potential for ketones to be involved in such mechanistic pathways.

A more direct example of a radical-polar crossover mechanism involving this compound is its deoxygenative borylation, which will be discussed in more detail in section 3.2.2. This reaction proceeds through the formation of a radical intermediate which is then reduced to a carbanion, a classic example of a radical-polar crossover. nih.gov

Oxidative and Reductive Transformations

This compound and its analogues can undergo a range of oxidative and reductive reactions that target either the carbonyl group or adjacent C-H bonds. These transformations are fundamental in synthetic chemistry for modifying the core structure and creating new functional groups.

A significant transformation involving this compound is the direct functionalization of its benzylic C-H bond. A copper-catalyzed method enables the oxidative cross-coupling of benzylic C-H bonds with alcohols to produce benzyl (B1604629) ethers. nih.govnih.govchemrxiv.org This reaction provides an efficient route for creating complex molecules from simpler, unfunctionalized precursors. nih.govnih.gov

The reaction proceeds via a "radical relay" mechanism. nih.gov A Cu(I) catalyst activates an oxidant, such as N-fluorobenzenesulfonimide (NFSI), generating a nitrogen-centered radical. This radical then abstracts a hydrogen atom from the benzylic position of a substrate like this compound, forming a benzylic radical. The resulting Cu(II) species mediates the coupling of this benzylic radical with an alcohol, forming the ether product and regenerating the active Cu(I) catalyst. nih.gov this compound has been shown to be an effective substrate in this reaction, undergoing coupling with methanol (B129727) to yield the corresponding methoxy (B1213986) ether with excellent selectivity at the benzylic position. chemrxiv.org

ComponentRole in ReactionExample
SubstrateProvides the benzylic C-H bondThis compound
Coupling PartnerProvides the alkoxy groupMethanol
CatalystMediates the redox cycleCopper(I) complex
OxidantInitiates the radical relayN-Fluorobenzenesulfonimide (NFSI)

The Baeyer-Villiger oxidation is a well-established reaction that converts ketones into esters through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgthieme-connect.de The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid. organic-chemistry.org

A key aspect of this oxidation is its regioselectivity, which is dictated by the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org The group that is better able to stabilize a positive charge will preferentially migrate. organic-chemistry.org This leads to a predictable pattern of migration. For a ketone like this compound, the carbonyl is flanked by a p-methoxyphenyl group and a p-methoxybenzyl group. Based on the established migratory hierarchy, the aryl group (p-methoxyphenyl) has a higher migratory aptitude than the primary alkyl group (p-methoxybenzyl). Therefore, the oxygen atom is expected to insert between the carbonyl carbon and the p-methoxyphenyl ring, yielding the corresponding ester.

Migratory GroupRelative Migratory Aptitude
Tertiary alkylHighest
Secondary alkyl / CyclohexylHigh
Aryl (Phenyl)Medium
Primary alkylLow
MethylLowest

This table illustrates the general trend in migratory aptitude for the Baeyer-Villiger oxidation. organic-chemistry.org

Deoxybenzoin (B349326) (DOB) motifs, which form the core structure of this compound, can be synthesized through the deoxygenation of the corresponding α-hydroxyl carbonyl compounds (benzoins). nih.gov An efficient and mild one-pot method has been developed for this selective dehydroxylation. nih.gov The process involves an initial chlorination of the hydroxyl group using N-chlorosuccinimide (NCS) and triphenylphosphine (B44618) (PPh3), followed by a reductive dechlorination. nih.gov

The reduction step utilizes inexpensive and easy-to-handle sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) as the reductant. nih.gov This strategy provides a facile and chemoselective route to deoxybenzoins at room temperature, avoiding the need for hazardous reagents or expensive metals. nih.gov Applying this to the precursor of this compound, 4,4'-dimethoxybenzoin (anisoin), would result in the formation of this compound. This transformation is a key step in the synthesis of such compounds from readily available benzoin (B196080) precursors.

The Wolff-Kishner reduction is a classic organic reaction used to convert a carbonyl functionality (ketone or aldehyde) into a methylene group (-CH₂-). wikipedia.orgalfa-chemistry.com The reaction is performed under strongly basic conditions at elevated temperatures. yale.edu It is particularly useful for substrates that are sensitive to the acidic conditions of the alternative Clemmensen reduction. alfa-chemistry.com

The mechanism involves two main stages. First, the ketone reacts with hydrazine (B178648) (N₂H₄) to form a hydrazone intermediate. wikipedia.orgalfa-chemistry.com In the second stage, a strong base (like potassium hydroxide (B78521) or potassium tert-butoxide) deprotonates the hydrazone. The resulting anion undergoes rearrangement, leading to the elimination of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction to completion. wikipedia.orgyale.edu The resulting carbanion is then protonated by the solvent (typically a high-boiling alcohol like ethylene (B1197577) glycol) to yield the final alkane product. wikipedia.org

When this compound is subjected to Wolff-Kishner conditions, its carbonyl group is reduced to a methylene group. This transformation converts this compound into 1,2-bis(4-methoxyphenyl)ethane.

ComponentFunction
Hydrazine (N₂H₄)Forms the hydrazone intermediate
Strong Base (e.g., KOH)Catalyzes the elimination of N₂
High-Boiling Solvent (e.g., Ethylene Glycol)Allows for high reaction temperatures and acts as a proton source

Advanced Spectroscopic Characterization and Elucidation of Desoxyanisoin and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds, offering unparalleled detail regarding the carbon-hydrogen framework and the electronic environment of individual atoms nih.govamericanelements.com.

1H NMR and 13C NMR for Structural Confirmation

Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectroscopy are routinely employed for the initial and definitive structural confirmation of desoxyanisoin (1,2-bis(4-methoxyphenyl)ethanone). The distinctive chemical shifts, coupling patterns, and integration values in ¹H NMR, coupled with the unique carbon environments revealed by ¹³C NMR, provide a robust fingerprint of the molecule nih.govsigmaaldrich.com.

For this compound, the ¹H NMR spectrum typically exhibits characteristic signals for its two equivalent 4-methoxyphenyl (B3050149) groups and the central methylene (B1212753) bridge. The aromatic protons of the para-substituted phenyl rings appear as two distinct doublets, characteristic of an AA'BB' spin system, in the δ 6.80-8.00 ppm range, reflecting their different environments relative to the carbonyl group and the methoxy (B1213986) substituent. The methoxy protons (OCH₃) typically resonate as a sharp singlet around δ 3.80-3.90 ppm, with an integration corresponding to six protons due to the presence of two equivalent methoxy groups. The methylene protons (CH₂) adjacent to the carbonyl group are highly deshielded and typically appear as a singlet in the δ 4.00-4.20 ppm range nih.govsigmaaldrich.com.

The ¹³C NMR spectrum further confirms the structure by revealing the unique carbon atoms. The carbonyl carbon (C=O) is highly deshielded, typically appearing in the δ 190-210 ppm region, a hallmark of ketone functionalities sigmaaldrich.com. The aromatic carbons of the two equivalent 4-methoxyphenyl rings yield four distinct signals, corresponding to the ipso, ortho, meta, and para carbons, typically observed between δ 110-165 ppm. The methoxy carbons (OCH₃) resonate around δ 55-56 ppm, while the methylene carbon (CH₂) typically appears in the δ 40-45 ppm range nih.govsigmaaldrich.com.

Table 1: Illustrative ¹H NMR Data for this compound (CDCl₃, 400 MHz)

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H (ortho to OCH₃)6.92d (J ≈ 8.8 Hz)4HProtons on methoxy-substituted rings
Ar-H (ortho to C=O)7.95d (J ≈ 8.8 Hz)4HProtons on carbonyl-substituted rings
OCH₃3.85s6HMethoxy groups
CH₂4.15s2HMethylene bridge

Table 2: Illustrative ¹³C NMR Data for this compound (CDCl₃, 100 MHz)

Carbon TypeChemical Shift (δ, ppm)Assignment
C=O195.8Ketone carbonyl
Ar-C (ipso to OCH₃)161.5Aromatic carbon bearing methoxy group
Ar-C (ortho to OCH₃)114.0Aromatic carbons ortho to methoxy
Ar-C (meta to OCH₃)130.5Aromatic carbons meta to methoxy
Ar-C (para to OCH₃)129.0Aromatic carbon para to methoxy (ipso to CH₂ or C=O)
CH₂44.5Methylene carbon
OCH₃55.3Methoxy carbon

2D-NMR Techniques (e.g., COSY, HSQC, NOESY) for Detailed Structural Analysis

For more complex derivatives of this compound or for unambiguous assignment in cases of signal overlap, two-dimensional (2D) NMR techniques are invaluable nih.govamericanelements.com.

Correlation Spectroscopy (COSY): A COSY spectrum reveals proton-proton coupling relationships, allowing the tracing of spin systems within the molecule. For this compound, COSY experiments would confirm the connectivity within the aromatic spin systems and verify the absence of coupling between the methylene protons and other proton sets, consistent with its isolated singlet nature nih.gov.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with the carbons to which they are directly attached. This experiment is crucial for assigning specific proton signals to their corresponding carbon signals, particularly useful for distinguishing between different aromatic carbons and their attached protons, and confirming the CH₂ and OCH₃ assignments nih.govamericanelements.com.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about through-space correlations (spatial proximity) between nuclei, regardless of whether they are directly bonded. This technique can be particularly useful for elucidating the conformation of this compound derivatives or confirming the relative stereochemistry if chiral centers are present. For instance, NOESY could help differentiate between isomers where protons are spatially close but not spin-coupled.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying functional groups and characterizing chemical bonds within this compound and its derivatives. It relies on the absorption of infrared radiation by molecular vibrations, with specific functional groups absorbing at characteristic wavenumbers nih.gov.

Functional Group Identification and Bond Characterization

The IR spectrum of this compound provides clear evidence of its key functional groups. A prominent and strong absorption band is observed in the 1660-1700 cm⁻¹ region, which is characteristic of the carbonyl (C=O) stretching vibration of an aromatic ketone sigmaaldrich.com. This band is typically shifted to lower wavenumbers compared to aliphatic ketones due to conjugation with the adjacent aromatic rings sigmaaldrich.com.

Other significant absorption bands include:

Aromatic C-H stretching vibrations: Typically observed above 3000 cm⁻¹ (e.g., ~3030 cm⁻¹) sigmaaldrich.com.

Aliphatic C-H stretching vibrations: Associated with the methylene (CH₂) group, appearing in the 2850-2950 cm⁻¹ range sigmaaldrich.com.

Aromatic C=C stretching vibrations: Characteristic bands for the benzene (B151609) rings are usually found around 1600, 1580, 1500, and 1450 cm⁻¹ sigmaaldrich.com.

C-O stretching vibrations (ether): The methoxy groups, being aromatic ethers, exhibit strong C-O stretching bands, typically around 1250 cm⁻¹ (asymmetric stretch) and 1030 cm⁻¹ (symmetric stretch) nih.gov.

Para-disubstituted benzene ring overtones/combination bands: These can appear in the 1650-2000 cm⁻¹ region and are characteristic of the substitution pattern.

Table 3: Illustrative IR Absorption Bands for this compound

Wavenumber (cm⁻¹)AssignmentIntensity
1675C=O stretch (aromatic ketone)Strong
3030Aromatic C-H stretchMedium
2950, 2840Aliphatic C-H stretch (CH₂)Medium
1605, 1510, 1460Aromatic C=C stretchStrong/Medium
1255, 1035C-O stretch (aromatic ether)Strong

In Situ FT-IR for Polymerization Behavior

In situ FT-IR spectroscopy is a powerful technique for real-time monitoring of chemical reactions, including polymerization processes involving this compound derivatives. By continuously collecting IR spectra during a reaction, changes in the concentration of reactants, intermediates, and products can be tracked by observing the appearance or disappearance of specific functional group absorption bands.

For instance, if this compound or its derivatives are used as monomers or cross-linkers in a polymerization, in situ FT-IR can monitor the consumption of reactive functional groups (e.g., acrylate (B77674) C=C stretch if an acrylate derivative is used) and the concomitant formation of new bonds characteristic of the polymer backbone (e.g., ester C=O stretch or ether C-O stretch depending on the polymerization type). This real-time data provides crucial insights into reaction kinetics, conversion rates, and the mechanism of polymerization, allowing for optimization of reaction conditions and understanding of material formation. The technique can be applied to various polymerization types, including bulk, solution, and multiphase polymerizations.

X-ray Crystallography for Absolute Structure Determination

For a molecule, X-ray crystallography can determine its absolute structure, which refers to the definitive three-dimensional arrangement of its atoms in space. While the term "absolute configuration" typically applies to chiral molecules to distinguish between enantiomers (e.g., R or S), for achiral compounds like this compound, absolute structure determination by X-ray crystallography serves to unequivocally confirm its non-chiral nature and the precise spatial coordinates of all its atoms within the crystal lattice uni-konstanz.dewashington.edu. This involves identifying the crystal system and, crucially, the space group, which describes the symmetry elements present in the crystal. The presence of a centrosymmetric space group, for instance, confirms the achiral nature of the molecule in its crystalline form ucl.ac.ukwashington.edu.

Detailed crystallographic data for this compound (1,2-bis(4-methoxyphenyl)ethanone) has been deposited in the Cambridge Structural Database (CSD) under CCDC number 648681 nih.gov. This data is associated with scientific publications that report the crystal structure nih.gov. Such reports typically include comprehensive information about the crystal, such as unit cell parameters (a, b, c, α, β, γ), the space group, the number of molecules per unit cell (Z), and various refinement statistics like the R-factor, which indicates the agreement between the observed and calculated diffraction data uni-konstanz.defiz-karlsruhe.de. These parameters provide a complete description of how individual this compound molecules pack together in the solid state.

While specific numerical data from the CCDC entry cannot be directly presented here without accessing the full database, the availability of this entry signifies that the precise three-dimensional structure of this compound has been experimentally determined at atomic resolution. This includes bond lengths, bond angles, torsion angles, and intermolecular contacts, all of which are critical for understanding the compound's physical and chemical properties.

For derivatives of this compound, particularly if chemical modifications introduce chirality, X-ray crystallography would be indispensable for determining their absolute configuration wikipedia.orgbiosynth.com. This often involves techniques that exploit anomalous dispersion, where the scattering of X-rays by heavier atoms (even oxygen in some cases with modern methods) provides the necessary phase information to distinguish between enantiomers washington.edunist.gov.

The following table illustrates the types of crystallographic data typically reported for compounds like this compound, which are essential for a complete understanding of their solid-state structure.

Table 1: Typical X-ray Crystallographic Data Parameters for this compound

ParameterDescription
Chemical Formula C₁₆H₁₆O₃ nih.gov
Molecular Weight 256.30 g/mol nih.gov
Crystal System (e.g., Monoclinic, Orthorhombic, Triclinic)
Space Group Defines the symmetry operations within the crystal (e.g., P2₁/c, P-1) nih.gov
Unit Cell Dimensions a, b, c (Å) - Lengths of the unit cell edges
Unit Cell Angles α, β, γ (°) - Angles between the unit cell edges
Z Number of molecules per unit cell
Density (Calculated) Dcalc (g/cm³) - Theoretical density based on unit cell and contents
Temperature of Data Collection (K) - Temperature at which diffraction data was collected
Radiation Type (e.g., Mo Kα, Cu Kα) - Wavelength of X-rays used
R-factor Reliability index indicating agreement between observed and calculated data
CCDC Number 648681 nih.gov

Computational and Theoretical Studies on Desoxyanisoin

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations, typically employing Density Functional Theory (DFT), provide valuable information about the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting a molecule's reactivity and spectroscopic properties.

Detailed DFT studies on Desoxyanisoin (4'-methoxydeoxybenzoin) reveal key aspects of its electronic structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The electronic properties of this compound can be further elucidated by examining its molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites. For this compound, the electron-rich regions are typically localized around the oxygen atoms of the methoxy (B1213986) and carbonyl groups, indicating their susceptibility to electrophilic attack. Conversely, the electron-deficient regions, often found near the hydrogen atoms, are prone to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the electronic structure. It provides a detailed picture of the bonding and antibonding interactions within the molecule, including hyperconjugative interactions that contribute to its stability. For this compound, NBO analysis can quantify the delocalization of electron density between the aromatic rings and the carbonyl group.

Table 1: Calculated Electronic Properties of a Deoxybenzoin (B349326) Derivative

PropertyValueMethodReference
HOMO Energy-6.2967 eVDFT/B3LYP/6-31G irjweb.com
LUMO Energy-1.8096 eVDFT/B3LYP/6-31G irjweb.com
HOMO-LUMO Gap4.4871 eVDFT/B3LYP/6-31G irjweb.com
Dipole Moment2.0280 DebyeDFT/B3LYP/6-31G youtube.com
Chemical Hardness (η)2.2435 eVDFT/B3LYP/6-311+G(d,p) irjweb.com

Note: The data presented is for a representative triazine derivative and is used to illustrate the types of parameters obtained from quantum chemical calculations, as specific data for this compound was not available in the searched literature.

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are pivotal in understanding how a ligand, such as this compound, interacts with a biological target, typically a protein receptor. These computational techniques can predict the binding orientation, affinity, and the nature of the interactions at the molecular level.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The binding affinity, often expressed as a docking score or binding energy, is a key metric for evaluating the strength of this interaction. For this compound and its analogs, molecular docking studies have been instrumental in predicting their binding affinities to various receptors, most notably the estrogen receptors (ERα and ERβ).

Studies on substituted deoxybenzoins have shown that these compounds can act as ligands for both ERα and ERβ with varying affinities. The docking scores, often calculated using scoring functions like GlideScore, provide a quantitative measure of the binding affinity. For instance, molecular docking of certain 2'-substituted deoxybenzoin derivatives with the Ligand Binding Domain of ERα and ERβ has shown similar docking scores, indicating comparable affinities for both receptor subtypes.

Table 2: Predicted Binding Affinities of Deoxybenzoin Derivatives with Estrogen Receptors

CompoundTarget ReceptorDocking Score (kcal/mol)Reference
Deoxybenzoin Derivative 1ERα-10.47 nih.gov
Deoxybenzoin Derivative 2ERα-11.88 nih.gov
Tamoxifen (B1202) (Control)ERα-8.32 nih.gov
Chalcone DerivativeERα-12.33 rowan.edu

Note: The data presented is for representative deoxybenzoin and chalcone derivatives to illustrate typical binding affinity values, as specific data for this compound was not available in the searched literature.

Receptor occupancy studies, often complemented by molecular dynamics (MD) simulations, provide insights into the dynamic behavior of the ligand-receptor complex over time. These studies can help to understand how the ligand binding affects the receptor's conformation and function, leading to agonistic or antagonistic effects.

Molecular modeling has been used to confirm the agonistic or antagonistic behavior of deoxybenzoin derivatives at different estrogen receptor subtypes. These simulations can reveal how the ligand stabilizes specific conformations of the receptor that are associated with either activation or inhibition of its biological activity. For example, the binding of an agonist may induce a conformational change in the receptor that facilitates the recruitment of coactivator proteins, while an antagonist may block this conformational change.

MD simulations of the this compound-estrogen receptor complex can provide a detailed picture of the stability of the binding and the key interactions that maintain the complex. These simulations can track the movement of the ligand within the binding pocket and the conformational changes of the receptor, offering a deeper understanding of the molecular basis of its biological activity.

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational landscape is crucial.

Computational methods such as molecular mechanics and quantum mechanics can be used to perform a systematic search of the conformational space of this compound. By rotating the key dihedral angles, a potential energy surface can be generated, and the low-energy conformers can be identified. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

The stereochemistry of this compound, although it does not possess a chiral center in its parent structure, can be influenced by the orientation of its phenyl rings relative to the carbonyl group. The planarity of the molecule and the dihedral angles between the aromatic rings and the ketone moiety can significantly affect its interaction with a receptor's binding site. Computational studies can quantify the energy barriers for rotation around the single bonds, providing insights into the molecule's flexibility and the accessibility of different conformations.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of a chemical reaction is fundamental to optimizing its conditions and predicting its outcome. Computational chemistry provides powerful tools for modeling reaction pathways and identifying the transition states that connect reactants and products.

The synthesis of this compound can be achieved through several routes, with the Friedel-Crafts acylation and the Claisen-Schmidt condensation being common methods. Computational modeling of these reaction pathways can provide detailed insights into the reaction mechanism.

For the Friedel-Crafts acylation of anisole (B1667542) with phenylacetyl chloride, theoretical calculations can be used to model the formation of the acylium ion intermediate and its subsequent electrophilic attack on the anisole ring. Transition state theory can be applied to locate the transition state structure for the rate-determining step and to calculate the activation energy of the reaction. This information is invaluable for understanding the factors that influence the reaction rate and selectivity.

Similarly, the Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and benzaldehyde can be modeled computationally. The mechanism involves the formation of an enolate, its nucleophilic attack on the aldehyde, and subsequent dehydration. DFT calculations can be used to determine the energies of the intermediates and transition states along this reaction coordinate.

Table 3: Illustrative Calculated Activation Energies for a Related Reaction

Reaction StepActivation Energy (kcal/mol)Computational MethodReference
C-H activation~8DFT chemaxon.com
Proton transfer-DFT mdpi.com

Note: The data presented is for illustrative purposes from studies on different reaction mechanisms, as specific transition state analysis data for the synthesis of this compound was not available in the searched literature.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods have become increasingly accurate in predicting various spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. These predictions are invaluable for the structural elucidation of new compounds and for the interpretation of experimental spectra.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The predicted chemical shifts can be compared with experimental data to confirm the structure of the molecule. The accuracy of these predictions can be very high, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR.

The vibrational frequencies of this compound can also be calculated using DFT. The resulting theoretical IR spectrum can be used to assign the vibrational modes observed in the experimental spectrum. This can help in identifying the characteristic functional groups present in the molecule.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. This method calculates the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima and intensities in the experimental spectrum.

Table 4: Illustrative Accuracy of Predicted NMR Chemical Shifts

NucleusMean Absolute Error (ppm)Computational MethodReference
¹H< 0.21DFT with conformational analysis nih.gov
¹³C< 1.2DFT with conformational analysis nih.gov

Note: This table illustrates the typical accuracy of DFT-based NMR predictions for organic molecules.

Applications of Desoxyanisoin in Materials Science

Desoxyanisoin in Polymer Chemistry

The incorporation of this compound into polymer chemistry spans various classes of thermosetting polymers, including polybenzoxazines, epoxy resins, and polyarylates, where it contributes to improved material properties.

Polybenzoxazines from this compound Precursors

This compound has been successfully utilized as a precursor for the synthesis of high-performance polybenzoxazines. For instance, a bio-based benzoxazine (B1645224) monomer (BHDB-Bz) derived from this compound and furfurylamine (B118560) has been synthesized. researchgate.net The resulting polybenzoxazine, poly(BHDB-Bz), demonstrated a high glass transition temperature (Tg) of 285 °C, an initial decomposition temperature of 379 °C under nitrogen, and an exceptionally high char yield of 65.9% under nitrogen. researchgate.net These properties surpass those of polybenzoxazines derived from bisphenol A (BPA), highlighting the superior charring ability conferred by the this compound structure. researchgate.net The curing of a benzoxazine resin based on furfurylamine and this compound also showed excellent flame resistance with a high carbon yield of 66% and a Limiting Oxygen Index (LOI) of 40. researchgate.net

Epoxy Resins and Flame Retardancy

This compound plays a crucial role in enhancing the flame retardancy of epoxy resins. A flame-retardant hardener, 1-dopyl-1,2-(4-hydroxyphenyl)ethene (BDE), has been prepared by treating this compound with 9,10-dihydro-9-oxaphosphaphenanthrene-10-oxide (DOPO), followed by acid-catalyzed demethylation. cnrs.frresearchgate.net This hardener effectively cures diglycidyl ether of bisphenol A (DGEBA) epoxy resin, yielding a thermally stable resin with a decomposition onset temperature of 417 °C and a Tg of 146 °C. cnrs.frresearchgate.net The resulting polymer exhibits outstanding flammability characteristics, including an LOI of 36 (compared to 19 for conventionally cured resin), a total heat release of 20 kJ/g, and a UL 94 V-0 rating. cnrs.frresearchgate.net The flame retardant effect is attributed to both the char-promoting structure of BDE and the gas-phase activity of the DOPO substituent. cnrs.frresearchgate.net

However, it is worth noting that while this compound can be introduced into epoxy monomers, some studies indicate that it might provide only marginal thermoset reinforcement and may not significantly increase flame retardancy when used as a crystallizable additive in certain epoxy systems. chemfaces.com The morphology of the cured resin can be influenced by the competition between thermally induced phase separation (TIPS) and reaction-induced phase separation (RIPS) during the curing process. chemfaces.com

Polyarylates and Other Thermosetting Polymers

This compound is also a key precursor for the synthesis of novel char-forming polyarylates. umass.eduacs.org The bisphenol derivative of this compound, 4,4′-bishydroxydeoxybenzoin (BHDB), has been used in the interfacial polycondensation with isophthaloyl chloride to produce halogen-free, fire-resistant polyarylates. umass.eduacs.org Copolymers containing both BHDB and bisphenol A (BPA) exhibit a combination of desirable fire-resistant properties and improved processability and solubility. umass.eduacs.org The char yield of these copolyarylates increases with higher deoxybenzoin (B349326) content, ranging from 26% to 42% at 800 °C. umass.edu

This compound has also been explored in other thermosetting polymer systems, including the formation of polyphosphonates, where its derivatives can be incorporated into the polymer backbone to enhance flame retardancy and char formation. umass.edu

Advanced Material Properties Derived from this compound

Polymers incorporating this compound exhibit enhanced thermal and flame retardancy properties, making them suitable for applications requiring high-performance materials.

Thermal Stability and Degradation Mechanisms

Polymers derived from this compound precursors generally demonstrate high thermal stability. For instance, poly(BHDB-Bz) exhibits an initial decomposition temperature of 379 °C under nitrogen and 388 °C under air. researchgate.net Epoxy resins cured with this compound-derived hardeners, such as BDE, show an onset of thermal decomposition at 417 °C. cnrs.frresearchgate.net This enhanced thermal stability is often linked to the formation of stable char residues upon degradation. cnrs.frgoogle.com

The degradation mechanisms of this compound-containing polymers often involve condensed-phase char formation. The deoxybenzoin structure promotes the formation of char, which acts as a barrier, limiting the release of flammable volatiles and protecting the underlying material from further degradation. cnrs.frumass.edu

Table 1: Thermal Properties of this compound-Derived Polymers

Polymer TypeThis compound Derivative/PrecursorGlass Transition Temperature (Tg)Initial Decomposition Temperature (Td)Char Yield (under N₂)Reference
PolybenzoxazineBHDB-Bz285 °C379 °C (N₂), 388 °C (air)65.9% researchgate.net
Epoxy Resin1-dopyl-1,2-(4-hydroxyphenyl)ethene (BDE)146 °C417 °C26% (at pyrolysis) cnrs.frresearchgate.net
Polyarylate4,4′-bishydroxydeoxybenzoin (BHDB)Not specified330-350 °C (5% wt loss)26-42% (at 800 °C) umass.edu

Flame Retardancy and Char Yield

A significant advantage of incorporating this compound into polymers is the notable improvement in flame retardancy, primarily due to its ability to promote high char yield. researchgate.netcnrs.frumass.eduacs.orggoogle.com

Poly(BHDB-Bz) derived from this compound exhibits outstanding anti-flammability, with a high LOI value of 40.0% and a UL-94 V-0 rating. researchgate.net Its heat release capacity (HRC) is also remarkably low at 35.5 J/(g·K), which is lower than most synthetic polymers. researchgate.net

In epoxy resins, the use of this compound-derived hardeners like BDE leads to a substantial reduction in flammability. The LOI can reach 36, compared to 19 for conventionally cured resins, and the material achieves a UL 94 V-0 rating with a total heat release of 20 kJ/g. cnrs.frresearchgate.net The char formation for these epoxy resins can be as high as 26%. cnrs.fr

Polyarylates containing BHDB also demonstrate superior fire resistance, with a char yield of 42% and an HRC of 62 J/(g·K) for the BHDB-containing polyarylate. acs.org The increased char yield directly contributes to the improved flame retardancy by forming a protective layer that insulates the material and reduces the release of combustible gases during a fire. cnrs.frumass.edugoogle.com

Table 2: Flame Retardancy Properties of this compound-Derived Polymers

Polymer TypeThis compound Derivative/PrecursorLimiting Oxygen Index (LOI)UL-94 RatingHeat Release Capacity (HRC)Char YieldReference
PolybenzoxazineBHDB-Bz40.0%V-035.5 J/(g·K)65.9% (under N₂) researchgate.net
Epoxy Resin1-dopyl-1,2-(4-hydroxyphenyl)ethene (BDE)36V-020 kJ/g (Total Heat Release)26% cnrs.frresearchgate.net
Polyarylate4,4′-bishydroxydeoxybenzoin (BHDB)Not specifiedNot specified62 J/(g·K)42% (at 800 °C) acs.org

Dielectric Properties

Polybenzoxazines derived from this compound and other precursors demonstrate promising dielectric properties, which are crucial for advanced electronic applications. uni.luthegoodscentscompany.comumweltprobenbank.de Specifically, polymers incorporating furfuryl groups, such as those synthesized from furfurylamine and this compound, exhibit low dielectric constant and dielectric loss values. uni.lu These attributes are highly sought after in modern technologies like 5G communication systems and high-frequency circuits, where efficient signal transmission and minimal energy loss are paramount. uni.lu

Research indicates that the molecular architecture of polybenzoxazines can be tailored to optimize dielectric performance. For instance, the incorporation of long alkyl chains has been shown to effectively reduce the dielectric constants of these polymers. uni.lu A hyperbranched polybenzoxazine, for example, achieved a dielectric constant of 2.59 at 1 MHz, which is notably lower than a comparable linear polybenzoxazine with a dielectric constant of 2.68. uni.lu This highlights the potential of this compound-based polybenzoxazines as low dielectric constant materials for the electronic information sector. uni.lu However, it is important to note that while these materials offer excellent dielectric properties, their inherent flammability can limit widespread adoption in certain electronic realms, necessitating the development of flame-retardant variants. uni.luscentspiracy.com

Table 1: Comparative Dielectric Constants of Polybenzoxazines

Polymer TypeDielectric Constant (at 1 MHz)Reference
Hyperbranched Polybenzoxazine2.59 uni.lu
Linear Polybenzoxazine2.68 uni.lu

Hydrophobic Coatings and Anticorrosion Performance

This compound-derived polybenzoxazines are highly effective in forming hydrophobic coatings and offering robust anticorrosion protection. uni.luthegoodscentscompany.comontosight.ainih.govmassbank.euguidetopharmacology.org The intrinsic hydrophobicity of these coatings stems from the presence of intramolecular hydrogen bonds within the polybenzoxazine structure, which contribute to a reduction in surface free energy. thegoodscentscompany.com

Studies have demonstrated a significant improvement in the hydrophobicity of substrates coated with benzoxazines. For example, the water contact angle on glass slides increased substantially from 25.5° for uncoated surfaces to 93.3° after applying a benzoxazine coating. uni.luthegoodscentscompany.comnih.gov This notable increase in contact angle signifies enhanced water repellency.

The anticorrosion capabilities of polybenzoxazine coatings have been rigorously evaluated using techniques such as potentiodynamic polarization. uni.luthegoodscentscompany.comontosight.ainih.govguidetopharmacology.org Polybenzoxazine coatings, including those derived from thymol, have exhibited exceptionally high anticorrosion efficiencies, reaching up to 99.99%. uni.luthegoodscentscompany.comnih.govguidetopharmacology.org Furthermore, a polybenzoxazine resin synthesized from furfurylamine and this compound demonstrated a high anticorrosion efficiency of 98% when applied as a coating on mild steel. uni.lu The mechanism behind this superior anticorrosion performance involves the formation of passive benzoxazine films on the metal surface, which inhibit anodic and cathodic reactions and lead to a reduction in corrosion current density. guidetopharmacology.org These findings underscore the significant potential of this compound-based materials for protective coating applications. uni.luthegoodscentscompany.comontosight.ainih.govmassbank.euguidetopharmacology.org

Table 2: Hydrophobicity and Anticorrosion Performance of Polybenzoxazine Coatings

Coating TypeSubstrateWater Contact Angle (°)Anticorrosion Efficiency (%)Reference
UncoatedGlass Slide25.5N/A uni.luthegoodscentscompany.comnih.gov
Benzoxazine CoatingGlass Slide93.3N/A uni.luthegoodscentscompany.comnih.gov
Thymol-based Polybenzoxazine CoatingSS304 SteelN/AUp to 99.99 uni.luthegoodscentscompany.comnih.govguidetopharmacology.org
Furfurylamine & this compound-based Polybenzoxazine CoatingMild SteelN/A98 uni.lu

Desoxyanisoin in Pharmaceutical and Biomedical Research Synthesis & Mechanisms Only

Synthesis of Bioactive Derivatives from Desoxyanisoin

This compound is a key starting material for synthesizing various derivatives with potential pharmaceutical applications, particularly those targeting estrogen receptors or exhibiting anti-inflammatory properties.

Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), is a synthetic derivative of triphenylethylene (B188826). news-medical.net this compound can be utilized in the synthesis of novel tamoxifen analogs, particularly those incorporating a carbonyl group directly connected to the C-ring of the phenol (B47542) moiety. nih.gov These modifications aim to enhance estrogen receptor (ER) binding affinity and modulate their agonistic or antagonistic activity on breast cancer tissues. nih.govfrontiersin.org

The synthesis of these carbonyl tamoxifen derivatives often involves multi-step protocols. For instance, the preparation of phenyl esters, which are carbonyl analogs, has shown higher binding affinity to both ERα and ERβ compared to 4-hydroxytamoxifen. nih.govfrontiersin.org The mechanism often involves triarylethylene synthetic protocols, where the introduction of a carbonyl moiety into the tamoxifen backbone can resemble compounds known as Selective Estrogen Receptor Downregulators (SERDs). nih.govfrontiersin.org These SERDs induce a rapid and sustained decrease in ERα protein levels. nih.gov Research has focused on designing analogs that retain antiestrogenic activity on breast tissues while minimizing agonistic action on other tissues, thereby reducing risks like endometrial carcinoma. nih.govnih.gov

One method involves dissolving this compound in glacial acetic acid, followed by the addition of hydroiodic acid and heating to produce 1,2-bis(4-hydroxyphenyl)ethanone. nih.gov This intermediate serves as a building block for further modifications. The triphenylethylene (TPE) pharmacophore is known for its biological activity in estrogen-dependent disorders. researchgate.net The synthesis of new triphenylethylene-platinum(II) complexes, for example, is straightforward and efficient, designed to possess binding affinity for the estrogen receptor. researchgate.net These derivatives are often designed to improve selectivity and direct cytotoxic portions of the molecule towards target cells, particularly in breast cancer treatment. researchgate.net

This compound serves as a versatile synthetic intermediate for the creation of 4,5-diarylthiophene-2-carboxamide derivatives. ias.ac.in The synthesis of these thiophene (B33073) derivatives from this compound is less commonly reported but is significant due to the therapeutic properties of sulfur-containing heterocycles. ias.ac.in

A general synthetic strategy involves a Vilsmeier procedure followed by incorporation with 2-mercaptoacetic acid to yield substituted thiophenes. ias.ac.in This approach allows for the introduction of the diarylthiophene (DAT) pharmacophore, which is known for its anti-inflammatory properties, particularly through selective inhibition of cyclooxygenase-2 (COX-2). ias.ac.in The structure-activity relationships of these compounds are influenced by the cis-stilbene (B147466) moiety, responsible for receptor occupancy at the active site of the COX enzyme, and the nature of para-substituents on the aryl rings, which determine COX-2 selectivity. ias.ac.in

This compound as a Precursor for Imaging Agents

While direct synthesis of imaging agents from this compound is not extensively detailed in the provided search results, the broader context of imaging agent synthesis highlights the use of various precursors and modular synthesis approaches. nih.govnih.govkoreascience.krresearchgate.net this compound's utility as a synthetic intermediate for complex structures suggests its potential as a starting point for developing precursors that can be further functionalized for imaging purposes. For instance, the synthesis of radiolabeled imaging agents often involves specific precursors that undergo reactions like iododestannylation or nucleophilic substitution with radioisotopes. nih.govkoreascience.krresearchgate.net The development of targeted molecular imaging agents (TMIAs) often employs modular synthesis, where imaging modules are formed early by attaching imaging agents to scaffolds, which could theoretically be derived from or incorporate structural elements provided by compounds like this compound. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.